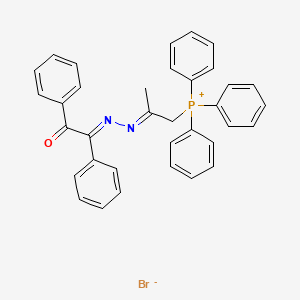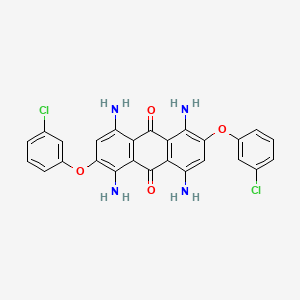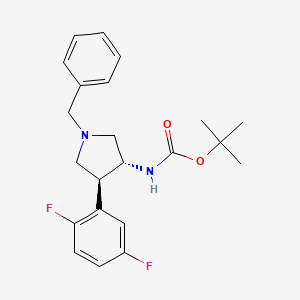phosphanium bromide CAS No. 81658-46-0](/img/structure/B13139527.png)
[(2S)-3-Hydroxy-2-methylpropyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a ketone precursor using a chiral reducing agent. The reaction is usually carried out under mild conditions to prevent racemization.
Industrial Production Methods
In an industrial setting, the production of ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The use of recyclable catalysts and solvents also makes the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in more saturated alcohols.
Scientific Research Applications
Chemistry
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the role of stereochemistry in biochemical processes.
Medicine
The compound has potential applications in the development of pharmaceuticals, particularly in the synthesis of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug development.
Industry
In the industrial sector, ((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is used in the production of fine chemicals and specialty materials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH exerts its effects through interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (®-(+)-3-HYDROXY-2-METHYLPROPYL)-TRIPH
- 3-HYDROXY-2-METHYLPROPYL-TRIPH (racemic mixture)
- 2-METHYLPROPYL-TRIPH
Uniqueness
((S)-(-)-3-HYDROXY-2-METHYLPROPYL)-TRIPH is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its enantiomer (®-(+)-3-HYDROXY-2-METHYLPROPYL)-TRIPH, the (S)-(-) form may exhibit different biological activities and reactivity profiles. The racemic mixture, on the other hand, lacks the stereospecificity that is crucial for certain applications.
Properties
CAS No. |
81658-46-0 |
|---|---|
Molecular Formula |
C22H24BrOP |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-methylpropyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-19(17-23)18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23H,17-18H2,1H3;1H/q+1;/p-1/t19-;/m0./s1 |
InChI Key |
KLRCNKUKJUSLOA-FYZYNONXSA-M |
Isomeric SMILES |
C[C@@H](CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CC(CO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)




![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)


![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)


![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

